3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
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Description
The compound “3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological properties such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined by techniques such as IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and ESI–MS .Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological properties . They have been found to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
1,3,4-thiadiazole derivatives are known to have the ability to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which could influence their absorption and distribution .
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it’s plausible that this compound could inhibit the growth of cells, potentially making it useful in the treatment of conditions characterized by rapid cell division, such as cancer.
Action Environment
It’s known that the nature of substituents on the thiadiazole ring can significantly impact the activity of 1,3,4-thiadiazole derivatives . For instance, a methoxy group substitution decreases the antimicrobial activity, while an electron-withdrawing group increases the activity .
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives could involve further exploration of their biological properties and potential applications in medicinal chemistry . The modification of the structure of known derivatives with documented activity is one of the methods of searching for new compounds .
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-8-15-5-2-13(11)19-9-12-3-6-18(7-4-12)14-17-16-10-20-14/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYPOQARHBMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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